molecular formula C10H8N2O2 B3024998 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 115615-02-6

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3024998
CAS No.: 115615-02-6
M. Wt: 188.18 g/mol
InChI Key: GIAYQAAXNNMIET-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAYQAAXNNMIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222222
Record name 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115615-02-6
Record name 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115615-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 1,4-Benzoxazin-3-one Scaffold: A Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyanomethyl-1,4-Benzoxazin-3-one

This guide provides a comprehensive technical overview of 4-cyanomethyl-1,4-benzoxazin-3-one, a derivative of the medicinally significant 1,4-benzoxazin-3-one scaffold. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel or specialized research chemical, this document synthesizes established principles of benzoxazinone chemistry to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

The 1,4-benzoxazin-3-one core is a bicyclic heterocyclic system that is a prominent feature in numerous biologically active molecules.[1] These compounds are recognized for a wide spectrum of pharmacological activities, including but not limited to antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of the benzoxazinone scaffold stems from its rigid structure and the presence of multiple sites for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. The nitrogen atom at the 4-position, in particular, is a key site for introducing various substituents to modulate activity.

Identification and Physicochemical Properties

As 4-cyanomethyl-1,4-benzoxazin-3-one is not a commonly cataloged compound, we will reference the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, for foundational data.

Table 1: Identification of the Parent Scaffold and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2H-1,4-Benzoxazin-3(4H)-one5466-88-6C₈H₇NO₂149.15
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one19165-25-4C₉H₆BrNO₂240.05

Below are the predicted physicochemical properties for the target compound, 4-cyanomethyl-1,4-benzoxazin-3-one. These values are computationally derived and serve as a valuable guide for experimental work.

Table 2: Predicted Physicochemical Properties of 4-Cyanomethyl-1,4-benzoxazin-3-one

PropertyPredicted Value
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
XLogP30.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass188.058577
Topological Polar Surface Area59.8 Ų

Synthesis and Mechanistic Insights

The synthesis of 4-cyanomethyl-1,4-benzoxazin-3-one can be logically approached through the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one. This method is a standard and effective way to introduce substituents onto the nitrogen atom of the benzoxazinone ring.

Proposed Synthetic Protocol

Reaction: N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one with Bromoacetonitrile.

Materials:

  • 2H-1,4-Benzoxazin-3(4H)-one (1.0 eq)

  • Bromoacetonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

Step-by-Step Procedure:

  • To a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the amide nitrogen.

  • Add bromoacetonitrile dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base (K₂CO₃): The amide proton on the benzoxazinone nitrogen is weakly acidic. A moderately strong base like potassium carbonate is sufficient to deprotonate it, forming a nucleophilic anion.

  • Solvent (DMF/ACN): Polar aprotic solvents are ideal for this type of Sₙ2 reaction as they solvate the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.

  • Reagent (Bromoacetonitrile): This is an effective electrophile, with the bromine atom being a good leaving group, allowing for efficient alkylation of the nitrogen nucleophile.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 2H-1,4-Benzoxazin-3(4H)-one + Bromoacetonitrile Base K₂CO₃ in DMF Start->Base Reactants Reaction N-Alkylation (Sₙ2 Reaction) 60-80 °C Base->Reaction Conditions Workup Aqueous Workup & Filtration Reaction->Workup Product Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product 4-Cyanomethyl-1,4-benzoxazin-3-one Purification->Product Purified Product

Caption: Proposed synthetic route for 4-cyanomethyl-1,4-benzoxazin-3-one.

Spectroscopic Characterization Profile

The structural confirmation of the synthesized 4-cyanomethyl-1,4-benzoxazin-3-one would rely on standard spectroscopic techniques. Below are the expected characteristic signals.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Signals
¹H NMR * Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).* Methylene Protons (-CH₂-CN): A singlet around δ 4.9-5.1 ppm (2H).* Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.7-4.8 ppm (2H).
¹³C NMR * Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.* Nitrile Carbon (-CN): A signal around δ 115-117 ppm.* Aromatic Carbons: Signals in the range of δ 115-145 ppm.* Methylene Carbon (-CH₂-CN): A signal around δ 35-40 ppm.* Methylene Carbon (-O-CH₂-CO-): A signal around δ 67-69 ppm.
IR (Infrared) * C=O Stretch (Lactam): A strong absorption band around 1680-1700 cm⁻¹.* C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.* C-O-C Stretch: Absorption bands in the region of 1200-1250 cm⁻¹.

Potential Biological Activity and Applications

The 1,4-benzoxazin-3-one scaffold is a known pharmacophore with a wide range of biological activities.[4][5] The introduction of a cyanomethyl group at the N-4 position is expected to modulate these properties.

  • Antimicrobial and Antifungal Activity: Many N-substituted benzoxazinone derivatives exhibit potent antimicrobial and antifungal properties.[3][6] The cyanomethyl group may enhance these activities by altering the electronic and lipophilic character of the molecule.

  • Anticancer Potential: Nitrogen-containing heterocycles are a cornerstone of many anticancer drugs.[7] The cyanomethyl moiety has been incorporated into various compounds to enhance their antiproliferative effects.[8]

  • Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors of various enzymes, such as tyrosine kinases and soluble epoxide hydrolase.[9][10] The nitrile group can act as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes.

Logical Framework for Biological Potential

BiologicalPotential Scaffold 1,4-Benzoxazin-3-one Core Properties Modulated Properties: - Lipophilicity - Electronic Profile - H-Bonding Capacity Scaffold->Properties Substituent N-Cyanomethyl Group (-CH₂CN) Substituent->Properties Antimicrobial Antimicrobial/ Antifungal Properties->Antimicrobial Anticancer Anticancer Properties->Anticancer EnzymeInhibition Enzyme Inhibition Properties->EnzymeInhibition

Caption: Influence of the N-cyanomethyl group on biological activity.

Analytical Methodologies

For the analysis of 4-cyanomethyl-1,4-benzoxazin-3-one in research and development settings, standard chromatographic techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for purity determination and quantification. UV detection would be appropriate given the aromatic nature of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or for identification purposes, GC-MS can be employed.[11] Derivatization might be necessary to improve volatility and thermal stability.

Safety and Handling

While specific toxicity data for 4-cyanomethyl-1,4-benzoxazin-3-one is not available, general precautions for handling novel, biologically active heterocyclic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

It is imperative to consult the Safety Data Sheet (SDS) for closely related compounds and to perform a thorough risk assessment before commencing any experimental work.[14]

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry.
  • Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate.
  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed.
  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • Synthesis And Characterization Of Novel 3h-phenoxazin-3-one,[2][9]benzoxazino[2,3-b]phenoxazine And Imidazo[4,5-b]phenoxazin-2(1h)-one Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at:

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at:

  • SAFETY DATA SHEET. Fisher Scientific.
  • Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC.
  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. ResearchGate.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • Working with Hazardous Substances. Federal Institute for Occupational Safety and Health.

Sources

Physicochemical Characterization and Synthetic Utility of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile (CAS: 115615-02-6), a critical heterocyclic intermediate in medicinal chemistry. Often referred to as 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one , this compound serves as a pivotal scaffold for synthesizing bioactive agents targeting neurodegenerative pathways and cardiovascular systems.

This document moves beyond basic stoichiometry to explore the compound's precise molecular weight considerations, N-alkylation synthesis dynamics, and rigorous analytical validation protocols.

Part 1: Molecular Identity & Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in drug development. For 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetonitrile , researchers must distinguish between the average molecular weight (used for bulk weighing) and the monoisotopic mass (used for high-resolution mass spectrometry).

Structural Composition

The molecule consists of a 2H-1,4-benzoxazin-3(4H)-one core N-substituted with an acetonitrile moiety.

  • Formula:

    
    
    
  • Isomeric Caution: This formula is shared with m-xylylene diisocyanate (CAS 3634-83-1).[1] Analytical discrimination via IR (isocyanate vs. nitrile/lactam) is mandatory.

Quantitative Data Profile
MetricValueTechnical Context
Average Molecular Weight 188.19 g/mol Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).
Monoisotopic Mass 188.0586 Da Critical for HRMS validation (

calc: 189.0664).
CAS Registry Number 115615-02-6 Unique identifier for the N-cyanomethyl derivative.
Predicted LogP ~0.7 - 1.1 Indicates moderate lipophilicity; suitable for CNS drug intermediates.
H-Bond Acceptors 3 (N-nitrile, O-ether, O-carbonyl)

Part 2: Synthesis & Reaction Dynamics[2]

The synthesis of this compound relies on the regioselective N-alkylation of the lactam nitrogen. The pKa of the amide proton in the benzoxazinone ring (approx. 16-17 in DMSO) necessitates a base strong enough to deprotonate the nitrogen without opening the lactam ring.

Mechanistic Pathway

The reaction proceeds via an


 mechanism where the generated lactam anion attacks the electrophilic carbon of the haloacetonitrile.

SynthesisPathway Fig 1. Mechanistic Pathway for N-Alkylation of Benzoxazinone Precursor 2H-1,4-Benzoxazin-3(4H)-one (Nucleophile) Intermediate Lactam Anion (Reactive Species) Precursor->Intermediate Deprotonation (-H+) Base Base Activation (NaH or K2CO3) Base->Intermediate Product Target Nitrile (C10H8N2O2) Intermediate->Product SN2 Attack (-Br-) Reagent Bromoacetonitrile (Electrophile) Reagent->Product

Validated Experimental Protocol

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the reagent.

Reagents:

  • 2H-1,4-Benzoxazin-3(4H)-one (1.0 eq)

  • Bromoacetonitrile (1.2 eq) [Alternative: Chloroacetonitrile with NaI catalyst]

  • Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Activation: Dissolve 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF (0.5 M concentration). Add

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation.
    
    • Expert Insight: If using NaH, cool to 0°C during addition to manage hydrogen gas evolution.

  • Alkylation: Dropwise add Bromoacetonitrile. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction Monitoring: Heat to 60°C. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and recrystallize from Ethanol/Water.
    

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass a "Triad of Confirmation": Mass, Connectivity, and Purity.

Analytical Workflow Logic

AnalyticalLogic Fig 2. Analytical Decision Matrix for Compound Validation cluster_tests Validation Triad Sample Isolated Solid MS LC-MS Target: 189.07 (M+H) Sample->MS NMR 1H NMR Key: Singlet ~4.9 ppm Sample->NMR IR FT-IR Key: ~2230 cm-1 (CN) Sample->IR Decision Data Convergence? MS->Decision NMR->Decision IR->Decision Release Release for Biological Assay Decision->Release Yes Reject Reject/Repurify Decision->Reject No

Key Spectral Signatures
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       4.60 - 4.70 ppm (s, 2H): diagnostic singlet  for the methylene group linking the ring N to the nitrile (N-CH 2-CN). This confirms N-alkylation occurred.
      
    • 
       4.90 ppm (s, 2H): Lactone methylene protons (O-CH 2-C=O).
      
    • 
       6.9 - 7.1 ppm (m, 4H): Aromatic protons.
      
  • FT-IR (ATR):

    • 2230-2250 cm

      
      :  Sharp, weak band characteristic of the Nitrile (
      
      
      
      ) stretch.
    • 1680-1690 cm

      
      :  Strong Amide/Lactam Carbonyl (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Observe

      
      .
      
    • Absence of

      
       indicates effective desalting.
      

Part 4: Pharmaceutical Applications

The molecular weight of 188.19 g/mol places this compound in the "Fragment-Based Drug Discovery" (FBDD) sweet spot (


).
  • CNS Active Agents: The benzoxazinone core is a bioisostere for coumarins and quinolinones. The acetonitrile side chain is a versatile handle for converting to:

    • Ethylamines (via reduction): Targeting dopamine/serotonin receptors.

    • Acetic Acids (via hydrolysis): Targeting aldose reductase (diabetes complications).

  • Linker Chemistry: The nitrile group serves as a "masked" primary amine or carboxylic acid, allowing the benzoxazinone core to be clicked into larger proteolysis-targeting chimeras (PROTACs).

References

  • National Institute of Standards and Technology (NIST). m-Xylylene diisocyanate (Isomer Caution). NIST WebBook. Available at: [Link]

  • PubChem. Compound Summary: 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile (Homolog Reference).[2] National Library of Medicine. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules, 2024.[3] Available at: [Link]

Sources

Benzoxazinoid Scaffolds: A Technical Guide for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazinoid scaffold—defined by a benzene ring fused to an oxazine heterocycle—represents a "privileged structure" in medicinal chemistry.[1] Its utility stems not just from its presence in bioactive natural products (e.g., DIMBOA) and approved drugs (e.g., Efavirenz), but from its inherent chemical versatility. For the drug discovery scientist, benzoxazinoids offer a rigid, bicyclic core that serves as an excellent spacer for displaying pharmacophores in 3D space.

This guide moves beyond basic textbook synthesis. It focuses on high-fidelity, reproducible methodologies for generating diverse libraries of 1,3-benzoxazines (via Mannich condensation) and 1,4-benzoxazines (via cyclization strategies), emphasizing green chemistry and atom economy.

Section 1: Structural Significance & Isomerism

The biological activity and synthetic accessibility of benzoxazinoids depend heavily on the position of the heteroatoms.

The 1,3-Benzoxazine (The Mannich Base)

Often associated with materials science (polybenzoxazines), this isomer is gaining traction in medicinal chemistry due to its rapid assembly via multicomponent reactions (MCR).

  • Core Feature: The N-C-O linkage is chemically dynamic. Under acidic conditions, the ring can open to generate iminium ions, acting as masked electrophiles.

  • Library Potential: High. The three-component reaction allows for independent variation of the phenol (R1), amine (R2), and aldehyde (R3).

The 1,4-Benzoxazine (The Bioactive Core)

This isomer is the structural foundation of significant therapeutics.

  • Core Feature: Stable heterocyclic core often functioning as a bioisostere for quinolines or quinoxalines.

  • Key Examples:

    • Efavirenz: HIV-1 reverse transcriptase inhibitor.

    • Ofloxacin: Fluoroquinolone antibiotic (contains the benzoxazine ring).

    • DIMBOA: Natural defense compound in Zea mays (maize).

Section 2: Synthetic Methodologies & Library Design

1,3-Benzoxazine Synthesis: The Green Mannich Route

The most efficient route to 1,3-benzoxazine libraries is the solvent-free condensation of phenols, primary amines, and paraformaldehyde. This method avoids the use of formalin (which introduces water and complicates workup) and toxic organic solvents.

Mechanism of Action: The reaction proceeds via a cascade:

  • Formation of a Schiff base (imine) between the amine and formaldehyde.

  • Formation of a hydroxymethyl phenol.

  • Cyclization via dehydration.

1,4-Benzoxazine Synthesis: The Reductive Cyclization

For 1,4-benzoxazines, the strategy shifts to the condensation of 2-aminophenols with


-halocarbonyls. This route is robust but requires careful control of pH to favor cyclization over polymerization.

Section 3: Visualization of Synthetic Workflows

The following diagram illustrates the divergent pathways for generating these two distinct scaffolds.

Benzoxazine_Synthesis cluster_13 1,3-Isomer Pathway (Multicomponent) cluster_14 1,4-Isomer Pathway (Condensation) Phenol Phenol Derivative (Nucleophile) Benz13 1,3-Benzoxazine (Mannich Base) Phenol->Benz13 Amine Primary Amine (R-NH2) Schiff Schiff Base / Iminium Amine->Schiff CH2O Paraformaldehyde (C1 Source) CH2O->Schiff AminoPhenol 2-Aminophenol OpenChain Acyclic Intermediate AminoPhenol->OpenChain AlphaHalo α-Haloketone AlphaHalo->OpenChain Schiff->Benz13 Benz14 1,4-Benzoxazine (Bioactive Core) OpenChain->Benz14 Base/Cyclization

Caption: Divergent synthetic pathways for 1,3-benzoxazine (MCR) and 1,4-benzoxazine (Condensation).

Section 4: Experimental Protocols

Protocol A: Solvent-Free Synthesis of 1,3-Benzoxazine Library Members

Rationale: This protocol maximizes atom economy and throughput. Using paraformaldehyde instead of formalin controls water content, driving the equilibrium toward the cyclic product.

Materials:

  • Substituted Phenol (1.0 eq)

  • Primary Amine (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Vessel: 20 mL Scintillation vial or Microwave reaction tube.

Step-by-Step Methodology:

  • Reagent Mixing: In a reaction vial, combine the phenol (e.g., 2-naphthol, 1.44 g, 10 mmol) and paraformaldehyde (0.60 g, 20 mmol). Mix intimately with a spatula.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.07 g, 10 mmol) dropwise.

    • Note: The reaction is often exothermic.[2] If the mixture becomes too hot, cool briefly in an ice bath.

  • Reaction:

    • Method A (Thermal): Heat the mixture at 80–100 °C in an oil bath for 1–2 hours. The mixture will melt into a homogeneous liquid.

    • Method B (Microwave): Irradiate at 300 W, 90 °C for 5–10 minutes (closed vessel).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product typically runs higher (less polar) than the starting phenol. Look for the disappearance of the phenolic -OH stretch in IR or the appearance of the characteristic O-CH2-N singlet (~5.3 ppm) and N-CH2-Ar singlet (~4.6 ppm) in 1H NMR.

  • Workup:

    • Dissolve the crude melt in minimal hot ethanol (5–10 mL).

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the resulting crystals and wash with cold ethanol.

  • Yield Check: Typical yields range from 85–95%.

Protocol B: Synthesis of 1,4-Benzoxazin-3-ones

Rationale: This protocol uses mild basic conditions to effect ring closure without promoting oxidative degradation.

Materials:

  • 2-Aminophenol derivative (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) or Sodium Bicarbonate
    
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Acylation: Dissolve 2-aminophenol (10 mmol) in acetone (20 mL) containing

    
     (15 mmol).
    
  • Addition: Cool to 0 °C. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

  • Cyclization: Reflux the mixture for 4–6 hours. The initial acylation forms the amide; heat is required for the intramolecular displacement of the chloride by the phenol oxygen.

  • Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Section 5: Data Summary & Comparative Analysis

The following table summarizes the key vectors for library diversification using these scaffolds.

Feature1,3-Benzoxazine1,4-Benzoxazine
Primary Synthesis Mannich Condensation (3-Component)Condensation / Cyclization
Diversity Vectors 3 (Phenol, Amine, Aldehyde)2 (Aminophenol,

-Halo)
Reaction Time Fast (mins to hours)Moderate (hours)
Atom Economy High (Water is sole byproduct)Moderate (HCl byproduct)
Key Bioactivity Antimicrobial, AnticancerAntiviral, CNS active, Agrochemical
Stability Acid-sensitive (Ring opens)Stable (Aromatic/Amide character)

Section 6: Mechanistic Insight (1,3-Benzoxazine Formation)

Understanding the mechanism is crucial for troubleshooting library failures, particularly when using electron-deficient phenols or bulky amines.

Mannich_Mechanism Start Amine + Formaldehyde Imine Iminium Ion / Schiff Base Start->Imine - H2O Intermediate Aminomethyl Phenol Imine->Intermediate + Phenol (Ortho attack) Phenol Phenol Addition Cyclization 2nd Formaldehyde + Cyclization Intermediate->Cyclization Product 1,3-Benzoxazine Ring Cyclization->Product - H2O

Caption: Stepwise Mannich condensation mechanism forming the oxazine ring.

References

  • Synthesis and biological activity of Substituted Benzoxazines. IOSR Journal of Applied Chemistry. [Link]

  • Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI, Molecules. [Link]

  • Beyond Medicine: Paracetamol as Reagent in Multicomponent Synthesis of 1,3-Benzoxazine. Journal of Chemical Education. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry. [Link]

  • A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions. Green Chemistry. [Link][3]

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An In-depth Technical Guide on the Biological Activity of N-cyanomethyl Benzoxazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of an N-cyanomethyl substituent represents a key chemical modification, offering a unique combination of electronic and steric properties that can modulate the compound's interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of N-cyanomethyl benzoxazinone analogs. It aims to equip researchers and drug development professionals with a foundational understanding of this promising class of compounds, detailing established experimental protocols and highlighting future research directions.

Introduction: The Significance of the Benzoxazinone Core and N-substitution

Benzoxazinones are a class of heterocyclic compounds that are found in nature, particularly in gramineous plants like wheat and corn, where they act as natural defense chemicals against pests and pathogens.[4][5] Their synthetic derivatives have garnered significant interest due to their broad pharmacological potential.[1][3][6] The core structure, a fusion of a benzene ring and an oxazine ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.

Substitution at the N-4 position of the 1,4-benzoxazin-3-one ring is a critical determinant of biological activity.[5][7] While naturally occurring benzoxazinoids often feature an N-hydroxyl group, which is essential for some of their activities, synthetic modifications at this position allow for the fine-tuning of properties like potency, selectivity, and metabolic stability.[5][7][8] The N-cyanomethyl group (-CH₂CN) is an intriguing substituent due to its chemical characteristics:

  • Electron-withdrawing nature: The nitrile group can influence the electronic distribution of the entire molecule.

  • Hydrogen bond acceptor: The nitrogen atom of the nitrile can participate in hydrogen bonding interactions with biological targets.

  • Metabolic handle: The cyanomethyl group can be a site for metabolic transformations.

  • Chemical reactivity: The nitrile group can serve as a synthetic handle for further derivatization.

These features make N-cyanomethyl benzoxazinone analogs a compelling area of research for the development of novel therapeutic agents.

General Synthetic Approaches

The synthesis of N-cyanomethyl benzoxazinone analogs typically involves a multi-step process. A common strategy is the N-alkylation of a pre-formed benzoxazinone core.

Workflow for Synthesis of N-cyanomethyl Benzoxazinone Analogs

Synthesis_Workflow A Anthranilic Acid Derivative B Acylation with Acyl Chloride A->B Step 1 C N-Acyl Anthranilic Acid B->C D Cyclization (e.g., Acetic Anhydride) C->D Step 2 E 2-Substituted Benzoxazinone D->E F N-Alkylation with Bromoacetonitrile E->F Step 3 G N-cyanomethyl Benzoxazinone Analog F->G

Caption: General synthetic workflow for N-cyanomethyl benzoxazinone analogs.

Causality in Synthesis:

  • Step 1 & 2 (Formation of the Benzoxazinone Core): The synthesis often starts from an appropriately substituted anthranilic acid.[1] Acylation followed by cyclodehydration is a common method to form the benzoxazinone ring.[9] The choice of acyl chloride in Step 1 determines the substituent at the 2-position of the benzoxazinone, which is a key site for modulating biological activity.[10]

  • Step 3 (N-Alkylation): The crucial N-cyanomethyl group is introduced via alkylation of the benzoxazinone nitrogen with bromoacetonitrile or a similar haloacetonitrile. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone). The selection of a non-nucleophilic base is critical to avoid unwanted side reactions with the electrophilic bromoacetonitrile.

Key Biological Activities and Mechanisms of Action

N-substituted benzoxazinone analogs have demonstrated a wide array of biological activities. While specific data on N-cyanomethyl analogs is an emerging field, we can infer potential activities based on related structures and highlight areas for future investigation.

Anticancer Activity

Numerous benzoxazinone derivatives have been reported to possess significant anticancer properties.[6][11][12]

Potential Mechanisms of Action:

  • Targeting G-quadruplex DNA: Some benzoxazinone derivatives have been shown to inhibit cancer cell growth by stabilizing G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their expression.[11]

  • Enzyme Inhibition: Analogs can act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) or topoisomerase II.[12]

  • Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death (apoptosis). Benzoxazinone derivatives have been shown to increase the expression of pro-apoptotic proteins like p53 and caspases.[12]

Hypothesized Role of the N-cyanomethyl Group: The polar nitrile moiety could engage in specific hydrogen bonding or dipole-dipole interactions within the active site of target proteins, potentially enhancing binding affinity and inhibitory potency compared to analogs with simple alkyl or aryl N-substituents.

Signaling Pathway: c-Myc Inhibition by G-Quadruplex Stabilization

Anticancer_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Compound N-cyanomethyl Benzoxazinone G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription Transcription G4->Transcription Blocks cMyc_Gene c-Myc Gene cMyc_Gene->Transcription mRNA c-Myc mRNA Ribosome Ribosome mRNA->Ribosome Translation Transcription->mRNA cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes

Caption: Proposed mechanism of anticancer activity via c-Myc downregulation.

Antimicrobial Activity

The benzoxazinone scaffold is a promising starting point for the development of new antimicrobial agents.[13][14] Synthetic derivatives, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria.[13]

Structure-Activity Relationship (SAR) Insights:

  • Quantitative structure-activity relationship (QSAR) studies on 1,4-benzoxazin-3-ones have revealed that molecular shape, volume, and hydrogen bonding capabilities are key determinants of antimicrobial potency.[13]

  • The introduction of specific substituents can be used to target different types of microbes; for example, different functional groups are required for optimal activity against fungi versus bacteria.[13]

Hypothesized Role of the N-cyanomethyl Group: The N-cyanomethyl group could enhance antimicrobial activity by improving cell wall penetration or by interacting with essential bacterial enzymes. Its unique electronic signature may help overcome resistance mechanisms, such as efflux pumps, that plague many existing antibiotics.[13]

Enzyme Inhibition

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, particularly serine proteases like α-chymotrypsin.[10]

Key Findings from a-chymotrypsin Inhibition Studies:

  • Substituent Effects: The presence and position of substituents on the benzoxazinone core significantly impact inhibitory potential.[10]

  • Kinetics: These compounds can exhibit diverse modes of inhibition, including competitive inhibition.[10]

  • Therapeutic Potential: As inhibitors of serine proteases, these compounds could be explored for therapeutic applications in conditions where such enzymes are dysregulated.[10]

Key Experimental Protocols

To validate the biological activity of novel N-cyanomethyl benzoxazinone analogs, a series of standardized in vitro assays are essential.

Protocol: MTT Assay for Anticancer Activity

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-cyanomethyl benzoxazinone analogs against a panel of human cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[15]) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System: The inclusion of both positive (known anticancer drug) and negative (vehicle) controls is crucial. The positive control validates that the assay system is responsive to cytotoxic agents, while the negative control establishes the baseline for 100% cell viability.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of N-cyanomethyl benzoxazinone analogs against selected bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Ciprofloxacin) should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. An indicator dye like resazurin can also be used for colorimetric determination.

Self-Validation System: The growth control must show turbidity, and the sterility control must remain clear. The positive control antibiotic should yield an MIC value within its known acceptable range, confirming the validity of the test conditions and the susceptibility of the bacterial strain.

Future Perspectives and Conclusion

The N-cyanomethyl benzoxazinone scaffold holds considerable promise for the development of novel therapeutic agents. The unique properties of the cyanomethyl group offer opportunities for enhanced potency, selectivity, and novel mechanisms of action.

Future research should focus on:

  • Synthesis of Diverse Libraries: A systematic exploration of substituents at the 2-position and on the aromatic ring is necessary to build comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their rational development.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

  • In Vivo Efficacy: Promising candidates identified from in vitro screening must be evaluated in relevant animal models of disease.

References

  • Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(10), 2756-2763. [Link]

  • Kato-Noguchi, H., & Macias, F. A. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. Journal of Plant Physiology, 167(15), 1286-1290. [Link]

  • Taha, M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry. [Link]

  • Mohan, Z., & Ramkumar, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5209. [Link]

  • Asghari, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. [Link]

  • El-Hashash, M. A., et al. (2013). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 3(1), 1-8. [Link]

  • Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

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  • Bouyahyaoui, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][16]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3043. [Link]

  • Asghari, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

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  • Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • San-Gwang, L. (2021). some benzoxazinones of physiological importance: a synthetic perspective. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(17), 3989. [Link]

  • de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(22), 6105-6114. [Link]

  • Azab, M. E., et al. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

  • Franco-Montalbán, F., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals, 16(11), 1599. [Link]

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The 1,4-Benzoxazine-3-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has solidified the importance of "privileged scaffolds" in medicinal chemistry—molecular frameworks that demonstrate a remarkable capacity to interact with a diverse array of biological targets. Among these, the 1,4-benzoxazine-3-one core has emerged as a cornerstone in the design of innovative drugs, showcasing a versatile pharmacological profile that spans from oncology to infectious diseases and beyond. This technical guide offers a comprehensive exploration of this potent scaffold, from its fundamental chemical attributes and synthesis to its multifaceted applications in targeting critical disease pathways.

The Chemical Foundation of a Privileged Scaffold

The 1,4-benzoxazine-3-one nucleus, a bicyclic heterocycle, is the fusion of a benzene ring with a 1,4-oxazine-3-one ring. This structural amalgamation bestows a unique set of physicochemical properties that render it an exemplary candidate for drug design.

1.1. Structural and Physicochemical Advantages

The inherent rigidity of the fused ring system, combined with a balanced lipophilic and hydrophilic character, provides a solid foundation for favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability. The aromatic ring, lactam nitrogen, and C2 position are all amenable to chemical modification, offering a versatile platform for fine-tuning the structure-activity relationship (SAR) of drug candidates.

1.2. Synthetic Strategies: Building the Core

The construction of the 1,4-benzoxazine-3-one scaffold is well-documented, with numerous robust synthetic methodologies. A prevalent and adaptable approach involves the condensation of 2-aminophenol with a suitable electrophile, such as chloroacetyl chloride.[1]

Experimental Protocol: Synthesis of a Generic 1,4-Benzoxazine-3-one Derivative

Objective: To synthesize a representative N-substituted 1,4-benzoxazine-3-one.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Sodium Hydride (NaH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 eq) to the solution and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography to yield 2H-1,4-benzoxazin-3(4H)-one.

Step 2: N-Alkylation

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C.

  • Slowly add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.

  • Stir for 30 minutes at 0°C.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by silica gel chromatography.

A Spectrum of Biological Activities and Therapeutic Targets

The 1,4-benzoxazine-3-one scaffold is a component of molecules with a broad range of biological activities, underscoring its therapeutic potential.

2.1. Oncology: Targeting Aberrant Signaling

A significant number of 1,4-benzoxazine-3-one derivatives have been investigated as potent anti-cancer agents, primarily as inhibitors of critical signaling pathways that drive tumor growth and survival.

  • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers.[2] Derivatives of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one have been identified as potent dual inhibitors of PI3K and mTOR. For instance, compound 8d-1 demonstrated an IC₅₀ of 0.63 nM against PI3Kα and exhibited significant tumor growth inhibition in xenograft models.[4]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC_complex TSC1/TSC2 Akt->TSC_complex Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC_complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Initiation GF Growth Factor GF->RTK Activation Inhibitor 1,4-Benzoxazine-3-one Derivatives (e.g., 8d-1) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,4-benzoxazine-3-one derivatives.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., PIP₂ for PI3K, recombinant 4E-BP1 for mTOR)

  • Test compound (1,4-benzoxazine-3-one derivative)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the respective kinase, and the substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol.

  • Luminescence is proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2. Pain Management: Targeting Ion Channels

Chronic pain is a significant unmet medical need, and the transient receptor potential vanilloid 1 (TRPV1) ion channel is a key target for the development of novel analgesics.[5]

  • TRPV1 Antagonism: 1,4-Benzoxazin-3-one urea analogs have been developed as mode-selective TRPV1 antagonists.[6] Compound 36 from a reported series showed potent and selective antagonism of capsaicin-induced TRPV1 activation with an IC₅₀ of 2.31 nM, demonstrating the potential for developing analgesics with reduced side effects.[6][7]

Diagram: TRPV1 Signaling in Pain Perception

TRPV1_Pathway cluster_neuron Nociceptive Neuron TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activation Antagonist 1,4-Benzoxazine-3-one Urea Analogs Antagonist->TRPV1 Inhibition

Caption: Blockade of TRPV1-mediated pain signaling by 1,4-benzoxazine-3-one antagonists.

2.3. Infectious Diseases: A Scaffold for Novel Antimicrobials

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,4-benzoxazine-3-one scaffold has proven to be a promising starting point for this endeavor.

  • Antibacterial Activity: Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[3] Molecular docking studies suggest that some of these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

  • Antifungal Activity: 1,4-Benzoxazine-3-one derivatives containing an acylhydrazone moiety have shown significant in vitro antifungal activity against various plant pathogenic fungi.[1]

Table 1: Bioactivity of Representative 1,4-Benzoxazine-3-one Derivatives

Compound IDTargetBioactivityApplicationReference
8d-1 PI3Kα/mTORIC₅₀ = 0.63 nM (PI3Kα)Oncology[4]
36 TRPV1IC₅₀ = 2.31 nMPain[6][7]
4e E. coli22 mm zone of inhibitionAntibacterial[3]
5L G. zeaeEC₅₀ = 20.06 µg/mLAntifungal[1]

The Drug Discovery and Development Trajectory

While the 1,4-benzoxazine-3-one core is present in numerous pre-clinical candidates, its incorporation into FDA-approved drugs is an ongoing area of development. The journey from a promising scaffold to a marketed therapeutic is a rigorous one.

Diagram: A Representative Drug Discovery Workflow

Drug_Discovery_Workflow cluster_discovery Discovery cluster_optimization Optimization cluster_preclinical Preclinical cluster_clinical Clinical Trials HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Safety Safety Pharmacology In_Vivo->Safety IND IND-Enabling Studies Safety->IND Phase_I Phase I IND->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: The path from initial discovery to a new drug application (NDA).

Conclusion and Future Directions

The 1,4-benzoxazine-3-one scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with a demonstrated ability to modulate a wide range of biological targets, ensures its continued prominence in the development of novel therapeutics. Future research will undoubtedly focus on the exploration of novel chemical space around this core, the application of cutting-edge computational methods for rational drug design, and the advancement of promising candidates through the clinical trial pipeline. The versatility and proven potential of the 1,4-benzoxazine-3-one core solidify its role as a key player in the future of drug discovery.

References

  • Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(8), 3534-3542.
  • Huang, G., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 106, 129735.
  • Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128.
  • Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1216345.
  • Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708.
  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][3]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

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  • Li, Q., et al. (2018). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 8(50), 28434-28441.
  • Szolcsanyi, J., & Sandor, Z. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences, 25(18), 10137.
  • Kelly, S., & Chapman, V. (2015). TRPV1 antagonists in the treatment of osteoarthritis pain. Pain Management, 5(6), 441-453.
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  • Besson, T., et al. (1997). Synthesis and antibacterial activity of new 2-oxo-1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 32(11), 919-927.
  • Al-Ostoot, F. H., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(9), 1149.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • BenchChem. (2025). A Comparative Guide to 4H-3,1-Benzoxazine and Other Key Heterocyclic Compounds in Drug Discovery. BenchChem.
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  • Wan, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(33), 5536-5557.
  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 449-463.

  • Huang, G., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 106, 129735.
  • Zhang, L., & Zhang, S. (2023). An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Synthesis, 55(19), 3179-3185.
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  • Sambasiva Rao, P., et al. (2014). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole substituted N-phenyl isoxazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 24(21), 4983-4987.
  • Méndez-Rojas, M. A., et al. (2018). Design, synthesis, and biological evaluation of 2H-1,4-benzoxazin-3(4H)-one derivatives as non-competitive inhibitors of human acetylcholinesterase. Bioorganic & Medicinal Chemistry, 26(15), 4445-4455.
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Methodological & Application

Application Note: Controlled Hydrolysis of 4-Cyanomethyl Benzoxazinone for the Synthesis of Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the controlled hydrolysis of 4-cyanomethyl benzoxazinone, a critical transformation for the synthesis of valuable carboxylic acid intermediates in pharmaceutical research and development. This application note details the underlying chemical principles, offers step-by-step experimental protocols for both acidic and basic hydrolysis, and provides insights into reaction monitoring, troubleshooting, and optimization. The protocols are designed to be robust and reproducible, ensuring high yields and purity of the desired carboxylic acid products.

Introduction: Significance in Medicinal Chemistry

Benzoxazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 4-cyanomethyl benzoxazinone scaffold is a particularly versatile starting material. The cyanomethyl group serves as a latent carboxylic acid, which, upon hydrolysis, provides a key functional handle for further molecular elaboration and diversity-oriented synthesis. The resulting carboxylic acid intermediates are pivotal in the construction of novel drug candidates, enabling the introduction of various pharmacophores through amide bond formation, esterification, and other coupling reactions. A controlled and efficient hydrolysis process is therefore paramount to the successful progression of many drug discovery programs.

Chemical Principles and Mechanism

The conversion of a nitrile to a carboxylic acid is a well-established chemical transformation that can be achieved under either acidic or basic conditions.[2][3][4][5][6][7] The reaction proceeds through a two-stage process: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][4]

Simultaneously, the benzoxazinone ring is also susceptible to hydrolysis, which can lead to ring-opening.[8][9][10] The desired outcome is the selective hydrolysis of the cyanomethyl group while preserving the integrity of the benzoxazinone core, or a controlled hydrolysis of both functionalities if the ring-opened product is the target intermediate. The choice between acidic and basic conditions can influence the selectivity and outcome of the reaction.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon.[3][6] This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid tautomer, which then rearranges to the more stable amide.[2] Subsequent protonation of the amide carbonyl oxygen, followed by another nucleophilic attack by water, leads to the formation of a tetrahedral intermediate. The elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under acidic conditions) drives the reaction towards the final carboxylic acid product.[3]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[2][5] Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the amide.[2] The amide is then hydrolyzed to the carboxylate salt through nucleophilic acyl substitution.[5] A final acidification step is required to protonate the carboxylate and yield the carboxylic acid.[7] Harsher conditions, such as higher temperatures and prolonged reaction times, generally favor the formation of the carboxylic acid over the amide intermediate.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acidic and basic hydrolysis of 4-cyanomethyl benzoxazinone.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally favored for its clean conversion and the straightforward isolation of the carboxylic acid product.

Materials and Reagents:

  • 4-Cyanomethyl benzoxazinone

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid (as a co-solvent)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-cyanomethyl benzoxazinone (1.0 eq) in a mixture of dioxane (or acetic acid) and deionized water (e.g., a 1:1 to 2:1 ratio).

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 6 M, 5-10 eq) or sulfuric acid (e.g., 3 M, 5-10 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) has formed, it can be isolated by filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Experimental Workflow for Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 4-cyanomethyl benzoxazinone in Dioxane/Water B 2. Add Concentrated Acid (e.g., HCl) A->B C 3. Heat to Reflux (80-100°C) B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool to RT D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate under Reduced Pressure H->I J 10. Recrystallization or Column Chromatography I->J

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is useful when the starting material or product is sensitive to strong acids.

Materials and Reagents:

  • 4-Cyanomethyl benzoxazinone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10% aqueous solution

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1N or 2N solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanomethyl benzoxazinone (1.0 eq) in methanol or ethanol.[11]

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq) to the stirring solution.[11]

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain this temperature.[11]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the alcohol solvent.[11]

    • Dilute the residue with deionized water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.[11]

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1N or 2N HCl. The carboxylic acid product should precipitate out of the solution.[11]

  • Isolation and Purification:

    • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

    • If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Diagram of the Chemical Reaction Mechanism (Base-Catalyzed):

Base_Hydrolysis_Mechanism cluster_nitrile_hydrolysis Nitrile to Amide cluster_amide_hydrolysis Amide to Carboxylate cluster_acidification Acidification Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ Imidic_Acid R-C(OH)=NH Intermediate1->Imidic_Acid + H₂O Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Amide2 R-C(=O)NH₂ Tetrahedral_Intermediate R-C(O⁻)(OH)NH₂ Amide2->Tetrahedral_Intermediate + OH⁻ Carboxylate R-COO⁻ + NH₃ Tetrahedral_Intermediate->Carboxylate Carboxylate2 R-COO⁻ Carboxylic_Acid R-COOH Carboxylate2->Carboxylic_Acid + H₃O⁺

Sources

[3+2] cycloaddition of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one to tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Catalyst-Free [3+2] Cycloaddition for the Synthesis of 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one, a molecule of significant interest in medicinal chemistry. The protocol leverages a robust and atom-economical [3+2] cycloaddition reaction between the nitrile functionality of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one and an azide source. We present a detailed, step-by-step methodology for a catalyst-free thermal approach, explaining the mechanistic underpinnings and rationale behind key experimental parameters. This guide includes protocols for the synthesis of the starting material, the core cycloaddition reaction, purification, and characterization, as well as a troubleshooting guide to ensure reliable and reproducible outcomes for researchers engaged in the development of novel heterocyclic scaffolds.

Introduction: The Strategic Fusion of Privileged Scaffolds

In contemporary drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets—is a powerful approach for developing novel therapeutic agents. The 2H-1,4-benzoxazin-3(4H)-one core is one such scaffold, recognized for its presence in compounds with a wide range of biological activities, including applications in treating neurodegenerative diseases and psychiatric disorders.[1]

Separately, the tetrazole ring has emerged as a critical pharmacophore in medicinal chemistry.[2] Functioning as a metabolically stable bioisostere of the carboxylic acid group, the tetrazole moiety can enhance lipophilicity, improve pharmacokinetic profiles, and modulate the acidity of a parent molecule.[2][3][4] Its incorporation into drug candidates has led to successful treatments for hypertension, allergies, and infections.[5][6]

The synthesis of novel molecules integrating both the benzoxazinone and tetrazole motifs is therefore a compelling strategy for generating new chemical entities with high potential for biological activity. The most direct and efficient method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition of an azide with an organic nitrile.[7] This application note details a practical, catalyst-free protocol for this transformation, providing researchers with a reliable pathway to synthesize 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one.

Reaction Principle and Mechanism

The formation of a tetrazole ring from a nitrile and an azide is a classic example of a Huisgen 1,3-dipolar cycloaddition.[8] In this reaction, the three-atom, 4π-electron azide anion acts as the 1,3-dipole, and the two-atom, 2π-electron nitrile group serves as the dipolarophile.

While this reaction can be catalyzed by various Lewis acids or transition metals to proceed under milder conditions, a direct thermal, catalyst-free approach is often preferred for its simplicity, cost-effectiveness, and avoidance of metal contamination in the final product.[9][10][11] The mechanism, as supported by density functional theory (DFT) calculations, is believed to proceed through a concerted, though potentially asynchronous, transition state where the new C-N and N-N bonds are formed simultaneously.[12] An alternative stepwise mechanism involves the initial nucleophilic attack of the azide anion on the electrophilic nitrile carbon, followed by intramolecular cyclization.[12]

The choice of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It not only effectively dissolves the azide salt (e.g., sodium azide) but also provides the necessary thermal energy to overcome the activation barrier for the cycloaddition without the need for a catalyst.[12]

Caption: Figure 1: Proposed [3+2] Cycloaddition Mechanism

Experimental Protocols

This section is divided into two parts: the synthesis of the requisite starting material and the primary cycloaddition reaction.

Part A: Synthesis of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (2)

The starting nitrile is readily prepared by a standard nucleophilic substitution reaction from the parent 2H-1,4-benzoxazin-3(4H)-one.

Materials and Reagents:

  • 2H-1,4-benzoxazin-3(4H)-one (1 ) (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2-Bromoacetonitrile (1.2 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • To a round-bottom flask, add 2H-1,4-benzoxazin-3(4H)-one (1 ) and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Slowly add 2-bromoacetonitrile to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:7 EtOAc/Hexanes), observing the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to afford 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (2 ) as a solid.

Part B: [3+2] Cycloaddition to form 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one (3)

Safety Precaution: Sodium azide (NaN₃) is highly toxic and can form explosive hydrazoic acid (HN₃) upon contact with strong acids. Handle with extreme care in a well-ventilated fume hood. Avoid using chlorinated solvents for work-up if acidic conditions are present.

Materials and Reagents:

  • 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (2 ) (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle with temperature control

  • Buchner funnel and filter paper

Procedure:

  • Combine 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (2 ), sodium azide, and ammonium chloride in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 110-120 °C and stir vigorously.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction by TLC, observing the formation of a new, more polar product spot.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of ice-cold water with stirring.

  • Acidify the aqueous solution to pH ~2-3 by the dropwise addition of 1M HCl. This protonates the tetrazole ring, causing the product to precipitate.

  • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one (3 ). The product can be further purified by recrystallization if necessary.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the singlet corresponding to the -CH₂-CN protons and the appearance of a new singlet for the -CH₂-Tetrazole protons, typically at a different chemical shift.

  • ¹³C NMR: Expect the disappearance of the nitrile carbon signal (~115-120 ppm) and the appearance of the tetrazole carbon signal (~150-160 ppm).

  • FT-IR: The characteristic nitrile (C≡N) stretch at ~2250 cm⁻¹ should be absent in the product spectrum.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Experimental Workflow and Data Summary

The overall synthetic pathway is a streamlined two-step process, ideal for library synthesis and scaffold elaboration.

Workflow Figure 2: Overall Synthetic Workflow SM1 2H-1,4-benzoxazin-3(4H)-one Step1 Step A: N-Alkylation K₂CO₃, Acetone, Reflux SM1->Step1 SM2 2-Bromoacetonitrile SM2->Step1 Intermediate Intermediate (2) 4-(cyanomethyl)-2H-1,4- benzoxazin-3(4H)-one Step1->Intermediate Step2 Step B: [3+2] Cycloaddition NH₄Cl, DMF, 120 °C Intermediate->Step2 SM3 Sodium Azide (NaN₃) SM3->Step2 Workup Work-up Acidic Precipitation Step2->Workup Product Final Product (3) 4-((1H-tetrazol-5-yl)methyl)-2H- 1,4-benzoxazin-3(4H)-one Workup->Product

Caption: Figure 2: Overall Synthetic Workflow

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep A: N-AlkylationStep B: [3+2] Cycloaddition
Key Reagents K₂CO₃, 2-BromoacetonitrileNaN₃, NH₄Cl
Solvent AcetoneN,N-Dimethylformamide (DMF)
Temperature Reflux (~56 °C)110 - 120 °C
Reaction Time 4 - 6 hours12 - 24 hours
Monitoring TLC (Disappearance of starting material)TLC (Formation of polar product)
Work-up Filtration, ExtractionAcidic Precipitation
Purification Recrystallization / Column ChromatographyWashing with cold water / Recrystallization
Typical Yield > 85%> 70%

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Step A: Incomplete Alkylation Insufficient base; Inactive bromoacetonitrile; "Wet" solvent or reagents.Use freshly opened or distilled acetone. Ensure K₂CO₃ is anhydrous. Add a catalytic amount of KI to promote the reaction.
Step B: Low Yield of Tetrazole Reaction time is too short or temperature is too low; Impure nitrile starting material.Ensure the internal reaction temperature reaches at least 110 °C. Extend the reaction time to 24 hours. Purify the nitrile intermediate (2 ) thoroughly before the cycloaddition.
Step B: Reaction Stalls Decomposition of reagents.Use anhydrous DMF. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) to prevent side reactions at high temperatures.
Difficult Product Isolation Product is partially soluble in the acidic aqueous phase.After acidification, extract the aqueous phase with ethyl acetate multiple times. Combine organic layers, dry, and concentrate to recover dissolved product.
Product Contaminated with Salts Insufficient washing of the precipitated product.Wash the filter cake extensively with cold deionized water until the filtrate is neutral. Consider re-dissolving the crude product in a basic solution and re-precipitating.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-((1H-tetrazol-5-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one. By employing a catalyst-free [3+2] cycloaddition, this procedure offers an atom-economical and straightforward route to a valuable heterocyclic scaffold. The detailed experimental steps, mechanistic insights, and troubleshooting guide are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and explore this and related compounds for novel therapeutic applications.

References

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link][7][9]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link][3]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link][2]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link][6]

  • Catalyst‐Free [3+2] Cycloaddition of Isoquinolinium/Pyridinium Ylides and Electron‐Deficient Alkenes. Chemistry – An Asian Journal. Available at: [Link][10]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. Available at: [Link][4]

  • Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link][11]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link][12]

  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Available at: [Link][8]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link][1]

Sources

Protocol for N-substitution of benzoxazinone lactams

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocol for Regioselective N-Substitution of 1,4-Benzoxazin-3-one Scaffolds

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anticoagulants, antihypertensives, and TRPV1 antagonists. Functionalization of the lactam nitrogen (N4) is a critical synthetic step. However, the ambident nature of the lactam anion presents a challenge: competition between N-alkylation (desired) and O-alkylation (undesired).

This guide provides a field-proven, regioselective protocol for N-substitution. Moving beyond traditional sodium hydride (NaH) methods, we prioritize a Cesium Carbonate (Cs₂CO₃) protocol that offers superior chemoselectivity and operational simplicity. We also detail Copper-catalyzed N-arylation (Goldberg reaction) and Mitsunobu conditions for specific substrate classes.

Mechanistic Foundation & Strategy

The Ambident Nucleophile Challenge

Upon deprotonation, the 1,4-benzoxazin-3-one forms a resonance-stabilized anion with negative charge density distributed between the Nitrogen and Oxygen atoms.

  • Thermodynamic Control: Favors N-alkylation (formation of the stable amide bond).

  • Kinetic Control: Can favor O-alkylation (formation of the imidate ether), particularly with hard electrophiles or in solvents that trap the cation tightly near the nitrogen.

The "Cesium Effect"

We utilize Cs₂CO₃ in polar aprotic solvents (DMF or MeCN). The large ionic radius of Cesium (1.67 Å) results in a weak ion pair with the lactam anion. This creates a "naked" anion effect, significantly enhancing nucleophilicity while favoring the softer Nitrogen center according to HSAB (Hard-Soft Acid-Base) theory, thereby maximizing N-selectivity.

Decision Matrix

Select your method based on the electrophile type:

MethodSelection Start Target Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Alcohol Alcohol (R-OH) Start->Alcohol MethodA Method A: Cs2CO3 / DMF (Sn2 Mechanism) AlkylHalide->MethodA High Selectivity MethodB Method B: Cu-Catalyzed (Goldberg) ArylHalide->MethodB Cross-Coupling MethodC Method C: Mitsunobu (PPh3 / DIAD) Alcohol->MethodC Inversion of Stereochem

Caption: Workflow for selecting the optimal N-substitution protocol based on electrophile class.

Detailed Experimental Protocols

Method A: Cesium-Mediated N-Alkylation (The Gold Standard)

Best for: Primary/Secondary alkyl halides, benzyl halides, allyl halides.

Reagents:

  • 1,4-Benzoxazin-3-one (1.0 equiv)

  • Electrophile (R-Br or R-I) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add 1,4-benzoxazin-3-one and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow/orange (formation of the anion). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Add the alkyl halide dropwise.

    • Note: For reactive electrophiles (benzyl bromide, methyl iodide), stir at RT.

    • Note: For hindered electrophiles, heat to 60°C.

  • Monitoring: Monitor via TLC (typically 2-4 hours). The product usually has a higher R_f than the starting material.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show a shift of the N-CH₂ protons (typically δ 3.5–4.5 ppm) and absence of O-CH₂ signals (which would appear further downfield, >4.5 ppm).

Method B: Copper-Catalyzed N-Arylation (Goldberg Modified)

Best for: Aryl iodides/bromides. Essential for adding aromatic rings directly to the Nitrogen.

Reagents:

  • 1,4-Benzoxazin-3-one (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) or 1,10-Phenanthroline.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Protocol:

  • Inert Atmosphere: This reaction is O₂ sensitive. Pulse-purge the reaction vessel with Argon 3 times.

  • Charging: Add lactam, Aryl Iodide, CuI, and K₃PO₄ to the vessel.

  • Solvation: Add degassed solvent and the ligand (DMEDA).

  • Reaction: Seal the tube and heat to 110°C (reflux) for 12–24 hours.

  • Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc.

  • Purification: Flash chromatography is usually required to separate the product from dehalogenated aryl byproducts.

Method C: Mitsunobu Reaction

Best for: Primary/Secondary Alcohols. Note: The pKa of benzoxazinone (~13-14) is borderline for standard DEAD/PPh3. Use this only if alkyl halides are unstable or unavailable.

Reagents:

  • 1,4-Benzoxazin-3-one (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • PPh₃ (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Cooling: Dissolve Lactam, Alcohol, and PPh₃ in THF. Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. Do not add all at once (exothermic).

  • Reaction: Allow to warm to RT and stir overnight.

  • Troubleshooting: If conversion is low, consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃, which accommodate higher pKa nucleophiles better than DIAD/PPh₃.

Data Analysis & Troubleshooting

Regioselectivity Verification (NMR)

Distinguishing N-alkyl vs O-alkyl products is critical.

FeatureN-Alkylated Product (Desired)O-Alkylated Product (Imidate - Undesired)
¹H NMR (N-CH vs O-CH) δ 3.5 – 4.2 ppmδ 4.5 – 5.2 ppm (Deshielded by Oxygen)
¹³C NMR (Carbonyl) ~165 ppm (Amide C=O retained)~155 ppm (C=N bond formed, C=O lost)
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)Weak/No C=O; C=N stretch (~1640 cm⁻¹)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Significant O-Alkylation "Hard" electrophile or tight ion pair.Switch from K₂CO₃/Acetone to Cs₂CO₃/DMF . Avoid silver salts.
Low Yield (Method A) Incomplete deprotonation.Ensure mixture stirs with base for 30 min before adding electrophile. Increase Temp to 80°C.
No Reaction (Method B) Catalyst poisoning / O₂ leak.Use fresh CuI (should be off-white, not green/brown). Degas solvents thoroughly.
Ring Opening Base too strong (e.g., NaH/Heating).Switch to milder Cs₂CO₃ protocol. Avoid aqueous strong bases.

References

  • Cesium Carbonate Efficiency: Sankar, U. et al. "Cesium carbonate mediated exclusive dialkylation of active methylene compounds."[1] SciSpace. (Demonstrates Cs₂CO₃ superiority for selective alkylation).

  • Mitsunobu Protocol: "Mitsunobu reaction - Organic Synthesis: General Procedure." Organic-Synthesis.com. (Standard protocols for lactam/imide substitution).

  • Copper-Catalyzed Arylation: Strieter, E. R., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society. (The foundational "Goldberg" mechanism).

  • Benzoxazinone Scaffold Properties: "Showing Compound 2H-1,4-Benzoxazin-3(4H)-one." FooDB. (Structural and physicochemical data).

  • N vs O Selectivity: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[2] Bioorganic & Medicinal Chemistry Letters. (NMR validation techniques).

Sources

Application Note: Click Chemistry Workflows for Cyanomethyl Benzoxazinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Benzoxazinones represent a privileged class of fused heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. They have been successfully deployed as nonsteroidal mineralocorticoid receptor (MR) antagonists[1], antimicrobial agents[2], and potent anticancer therapeutics[3].

The strategic incorporation of a cyanomethyl (-CH₂CN) group into the benzoxazinone core transforms the molecule into a highly versatile modular hub for "click chemistry." The cyanomethyl handle provides a bifunctional reaction center:

  • α-Proton Acidity: The strong electron-withdrawing nature of the nitrile group increases the acidity of the adjacent methylene protons. This allows for mild, base-catalyzed α-alkylation (e.g., propargylation) to install terminal alkynes without hydrolyzing the sensitive benzoxazinone lactone ring.

  • Nitrile Electrophilicity: The cyano carbon itself acts as a direct substrate for Lewis acid-catalyzed [3+2] cycloadditions with azides, yielding 1,5-disubstituted tetrazoles. Additionally, these cyano-derivatives are excellent substrates for Pd-catalyzed tandem cyclization processes to form complex polyheterocycles[4].

By leveraging these pathways, researchers can rapidly generate libraries of triazole- and tetrazole-linked benzoxazinone hybrids. These click-derived heterocycles act as metabolically stable bioisosteres of amide bonds, capable of engaging in diverse non-covalent interactions with biological targets[5].

G A Cyanomethyl Benzoxazinone B α-Alkylation (Propargyl Bromide) A->B F [3+2] Cycloaddition (NaN3, ZnBr2) A->F C Alkyne Intermediate B->C D CuAAC (R-N3) C->D E 1,2,3-Triazole Hybrid D->E G 1,5-Tetrazole Hybrid F->G

Divergent click chemistry pathways for cyanomethyl benzoxazinones.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to ensure that synthetic workflows are not just step-by-step instructions, but self-validating systems with built-in quality control (QC) checkpoints.

Protocol A: Synthesis of 1,2,3-Triazole-Benzoxazinone Hybrids via CuAAC

Causality & Rationale: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. The continuous generation of the active Cu(I) catalyst is achieved by using Cu(II) sulfate and sodium ascorbate. The ascorbate acts as a sacrificial reductant, preventing the oxidative homocoupling of the alkyne (Glaser coupling) which would otherwise reduce the yield of the desired cross-coupled product.

Step-by-Step Methodology:

  • α-Propargylation: Dissolve 1.0 mmol of the cyanomethyl benzoxazinone derivative in 5 mL of anhydrous DMF. Add 1.2 mmol of anhydrous K₂CO₃ and stir at 0 °C for 15 minutes. Dropwise, add 1.1 mmol of propargyl bromide.

  • Intermediate QC: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears. Extract with EtOAc, wash with brine, and concentrate in vacuo to isolate the alkyne intermediate.

  • CuAAC Reaction: Dissolve the alkyne intermediate (1.0 mmol) and the desired aryl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir the mixture at room temperature for 6–8 hours.

  • In-Process QC & Validation: Perform FT-IR spectroscopy on a crude reaction aliquot. The protocol is self-validating if the characteristic azide stretching band (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) completely disappear. If the azide peak persists, add an additional 5 mol% of sodium ascorbate to re-reduce any oxidized Cu(II) back to Cu(I).

  • Workup: Dilute with ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure 1,2,3-triazole-benzoxazinone hybrid.

Protocol B: Synthesis of Tetrazole Hybrids via Nitrile-Azide Cycloaddition

Causality & Rationale: Unactivated nitriles are traditionally sluggish in cycloaddition reactions. To overcome this high activation energy barrier, a Lewis acid (ZnBr₂) is utilized. The zinc ion coordinates to the nitrogen of the cyanomethyl group, significantly lowering the LUMO energy of the cyano carbon and accelerating the nucleophilic attack by the azide anion.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vial, combine the cyanomethyl benzoxazinone (1.0 mmol), sodium azide (NaN₃, 1.5 mmol), and ZnBr₂ (1.0 mmol) in 5 mL of isopropanol/water (7:3 v/v).

  • Cycloaddition: Seal the vial and heat the mixture to 110 °C behind a blast shield for 12–16 hours.

  • In-Process QC & Validation: Monitor the reaction via ¹³C NMR of a crude sample. The conversion is validated by the disappearance of the nitrile carbon signal (~115 ppm) and the emergence of the highly deshielded tetrazole quaternary carbon signal (~150–160 ppm).

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 to protonate the tetrazole, and extract with EtOAc. Dry over Na₂SO₄ and purify via silica gel chromatography.

Quantitative Data: Biological Efficacy of Click-Derived Hybrids

The triazole-linked benzoxazinone hybrids synthesized via these click methodologies have demonstrated profound efficacy in recent oncology and microbiology studies. The table below summarizes the quantitative structure-activity relationship (QSAR) data for key derivatives.

Compound DerivativeTarget / Biological MechanismCell Line / OrganismIC₅₀ / Binding AffinityReference
Triazole-Benzoxazinone (c18) DNA Damage (γ-H2AX upregulation) & ApoptosisHuh-7 (Liver Cancer)19.05 μM[5]
Triazole-Benzoxazinone (c5) DNA Damage (Caspase-7 activation)Huh-7 (Liver Cancer)28.48 μM[5]
Benzoxazinone G4-Ligand c-Myc G-quadruplex stabilizationSK-RC-42 / A549Dose-dependent inhibition[3]
Triazole-Benzoxazinone (9c) Dehydrosqualene synthase (CrtM) inhibitionStaphylococcus aureusHigh binding energy (Docking)[2]

Mechanism of Action Visualization

In oncology applications, these click-derived triazole-benzoxazinone hybrids exhibit a dual mechanism of action. They act as potent DNA intercalators and G-quadruplex stabilizers, leading to downstream transcriptional repression and apoptotic cell death[3],[5].

G A Triazole-Benzoxazinone Derivative B c-Myc G-Quadruplex Stabilization A->B Target Engagement C DNA Damage (γ-H2AX Upregulation) A->C Genotoxic Stress D Transcriptional Repression B->D E Caspase-7 Activation C->E F Apoptosis & Tumor Suppression D->F E->F

Dual mechanism of action for triazole-benzoxazinone hybrids in oncology.

References

1.[4] Recent Progress in Pd-Catalyzed Tandem Processes. MDPI.4 2.[1] Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. ACS Publications. 1 3.[2] Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H). NIH. 2 4.[3] Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. NIH. 3 5.[5] 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyanomethylation of 1,4-Benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-cyanomethylation of 1,4-benzoxazin-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific alkylation reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate experimental complexities and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the N-cyanomethylation of the 1,4-benzoxazin-3-one scaffold.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the most critical factors to check first?

Answer: Low or no yield in this Sₙ2 reaction is typically traced back to one of three critical parameters: inefficient deprotonation of the lactam nitrogen, insufficient reactivity of the alkylating agent, or suboptimal solvent choice.

  • Base Selection is Crucial: The N-H proton of the 1,4-benzoxazin-3-one is only weakly acidic. A base of appropriate strength is required to generate the corresponding anion, which acts as the nucleophile.

    • Moderate Bases (e.g., K₂CO₃): Potassium carbonate is a common choice for its ease of handling. However, in less polar solvents or with less reactive alkylating agents, it may not be strong enough to deprotonate the lactam efficiently.

    • Strong Bases (e.g., NaH, KOt-Bu): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction forward. It requires an anhydrous, aprotic solvent (like DMF or THF) and careful handling. Potassium tert-butoxide (KOt-Bu) is another strong base that can significantly improve reaction rates.[1]

  • Choice of Cyanomethylating Agent: The leaving group on your acetonitrile reagent dictates its reactivity.

    • Chloroacetonitrile (ClCH₂CN): This is a common and cost-effective reagent.[2] However, chloride is a less effective leaving group compared to bromide. Reactions with chloroacetonitrile may require more forcing conditions (e.g., higher temperatures, stronger base).[3]

    • Bromoacetonitrile (BrCH₂CN): As bromide is a better leaving group, bromoacetonitrile is significantly more reactive than its chloro-analogue.[4] This often leads to higher yields and allows for milder reaction conditions. The increased reactivity can sometimes lead to more side products if not properly controlled.

  • Solvent Environment: The solvent must be able to dissolve the starting materials and the intermediate salt, while not interfering with the nucleophile.

    • Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are the solvents of choice. They effectively solvate the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the lactam anion, leaving it free to act as a nucleophile. DMF is often an excellent choice due to its high polarity and boiling point.

Question 2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The primary side product of concern is the result of O-alkylation. Additionally, harsh reaction conditions can lead to decomposition.

  • O-Alkylation vs. N-Alkylation: The deprotonated lactam is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. While N-alkylation is generally thermodynamically favored, O-alkylation can occur, leading to the formation of a cyanomethyl vinyl ether. To favor N-alkylation, use conditions that promote thermodynamic control, such as a polar aprotic solvent and ensuring full deprotonation before adding the alkylating agent.

  • Decomposition: The 1,4-benzoxazin-3-one ring can be sensitive to very strong bases and high temperatures.[5] If you observe significant charring or a complex mixture of unidentifiable products, consider lowering the reaction temperature or using a slightly milder base.

  • Hydrolysis during Workup: Some benzoxazinone derivatives can be susceptible to hydrolysis during aqueous workup or purification on silica gel, which can cleave the lactam ring.[5] If you suspect this is an issue, minimize contact with water and consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or recrystallization as the primary purification method.

Question 3: My starting material is not fully consumed, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion suggests that the reaction conditions are not sufficiently activating.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often overcome the activation energy barrier. Monitor the reaction by TLC to ensure the product is stable at the higher temperature.

  • Use a More Reactive Alkylating Agent: If you are using chloroacetonitrile, switching to bromoacetonitrile will significantly increase the reaction rate.[4][6]

  • Add a Catalyst: In some cases, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate reactions involving alkyl chlorides. This works via an in situ Finkelstein reaction, where the chloride is transiently replaced by the much better iodide leaving group, increasing the overall rate of alkylation.[3]

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Reaction Conditions

If initial attempts yield unsatisfactory results, a systematic approach to optimizing the reaction parameters is necessary. The following guide provides a logical workflow for this process.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-benzoxazin-3-one (1.0 eq.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, K₂CO₃) (1.1-1.5 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the cyanomethylating agent (chloro- or bromoacetonitrile) (1.1-1.2 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours. If no significant conversion is observed after 4-6 hours, gradually increase the temperature.

  • Workup & Purification: Upon completion, quench the reaction carefully with water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Add 1,4-benzoxazin-3-one to flame-dried flask add_solvent Add Anhydrous Solvent (e.g., DMF, MeCN) start->add_solvent add_base Add Base (e.g., NaH) at 0 °C, then warm to RT add_solvent->add_base add_alkylating Add Haloacetonitrile (e.g., BrCH2CN) at 0 °C add_base->add_alkylating monitor Warm to RT & Monitor by TLC add_alkylating->monitor heat Heat if necessary (e.g., 50-80 °C) monitor->heat Low Conversion quench Quench Reaction (e.g., sat. NH4Cl) monitor->quench Reaction Complete heat->monitor extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for optimizing N-cyanomethylation.

The table below summarizes the expected impact of different reagents on the reaction outcome, providing a basis for your optimization strategy.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Base K₂CO₃ (weak)NaH (strong)KOt-Bu (strong)NaH is often the gold standard for ensuring complete deprotonation, but requires strict anhydrous conditions. K₂CO₃ is easier to handle but may result in incomplete reactions.[7] KOt-Bu offers high reactivity and better solubility in some organic solvents.[1]
Alkylating Agent ChloroacetonitrileBromoacetonitrileChloroacetonitrile + NaIBromoacetonitrile is more reactive due to the better leaving group (Br⁻ vs. Cl⁻), leading to faster reactions and often higher yields under mild conditions.[4] Adding catalytic NaI with chloroacetonitrile can be a cost-effective way to boost reactivity.[3]
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)Tetrahydrofuran (THF)DMF is an excellent choice for its ability to dissolve ionic intermediates and its high boiling point, allowing for a wider temperature range. Acetonitrile is a good alternative but is less polar. THF is suitable for reactions with strong bases like NaH but may not be polar enough for carbonate bases.
Guide 2: Troubleshooting Decision Tree

When faced with an unexpected outcome, this decision tree can guide your troubleshooting process.

G cluster_low cluster_side start Analyze TLC of Crude Reaction Mixture low_conversion Problem: Low Conversion (High Starting Material) start->low_conversion side_products Problem: Multiple Side Products start->side_products cause1 Cause: Insufficient Deprotonation low_conversion->cause1 cause2 Cause: Low Reactivity low_conversion->cause2 sol1 Solution: 1. Use stronger base (NaH) 2. Ensure anhydrous conditions cause1->sol1 sol2 Solution: 1. Switch to Bromoacetonitrile 2. Increase Temperature 3. Add catalytic NaI cause2->sol2 cause3 Cause: O-Alkylation side_products->cause3 cause4 Cause: Decomposition side_products->cause4 sol3 Solution: 1. Ensure full deprotonation before adding alkylating agent 2. Use polar aprotic solvent (DMF) cause3->sol3 sol4 Solution: 1. Lower reaction temperature 2. Use a milder base if possible cause4->sol4

Caption: Troubleshooting decision tree for N-cyanomethylation issues.

The desired reaction proceeds via a standard Sₙ2 mechanism. However, competition from O-alkylation is a key consideration.

Caption: Reaction mechanism showing desired N-alkylation vs. side reaction.

By understanding these core principles and systematically applying the troubleshooting steps outlined above, you can effectively optimize the N-cyanomethylation of 1,4-benzoxazin-3-one to achieve higher yields and purity.

References

Sources

Validation & Comparative

Comparative NMR Characterization Guide: 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a rigorous technical framework for the NMR characterization of 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS 115615-02-6). In drug discovery, this compound serves as a critical "warhead" intermediate; the nitrile group is a versatile handle for tetrazole formation or reduction to ethylamines.

The primary challenge in characterizing this molecule is distinguishing it from its metabolic precursor or unreacted starting material, 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6). This guide compares the two to provide a self-validating protocol for confirming N-alkylation.

Comparison Overview
FeatureAlternative (Precursor) Product (Target)
Compound 2H-1,4-benzoxazin-3(4H)-one4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one
Key Functionality Secondary Amide (Free N-H)Tertiary Amide (N-Alkyl Nitrile)
Diagnostic 1H Signal Broad Singlet ~10.5–10.9 ppmSinglet ~4.8–5.0 ppm (N-CH₂-CN)
Diagnostic 13C Signal N/A~114–115 ppm (C≡N)

Structural Logic & Synthesis Pathway

Understanding the synthesis is prerequisite to interpreting the NMR spectrum. The transformation involves the nucleophilic substitution of the amide nitrogen onto chloroacetonitrile.

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to characterization, highlighting the critical decision points.

G Start Precursor 2H-1,4-benzoxazin-3(4H)-one Reaction N-Alkylation (DMF, 60°C) Start->Reaction Reagent Reagents Cl-CH2-CN + K2CO3 Reagent->Reaction Product Target Product 4-(Cyanomethyl)-... CAS 115615-02-6 Reaction->Product Check1 1H NMR Check: Loss of N-H (~10.7 ppm) Product->Check1 Validation Check2 1H NMR Check: New Signal N-CH2 (~4.9 ppm) Check1->Check2 If Absent

Figure 1: Logical workflow for validating the N-alkylation of the benzoxazinone scaffold.

Detailed Comparative NMR Analysis

The following data is synthesized from standard benzoxazinone scaffold characteristics and substituent effects (N-cyanomethylation).

Proton NMR (1H NMR)

Solvent: DMSO-d₆ (Recommended for solubility and observing exchangeable protons).

The most definitive proof of reaction success is the disappearance of the downfield amide proton and the appearance of the methylene linker.

PositionPrecursor (Alternative) δ (ppm)Target (Product) δ (ppm)MultiplicityInterpretation
N-H 10.50 – 10.90 Absent br sPrimary Diagnostic. Loss indicates N-substitution.
N-CH₂-CN N/A4.95 – 5.05 s (2H)Secondary Diagnostic. Deshielded by N and CN.
O-CH₂ (C2) 4.55 – 4.654.70 – 4.80s (2H)Slight downfield shift due to tertiary amide induction.
Ar-H (C6-C8) 6.90 – 7.057.00 – 7.15m (3H)Aromatic core remains largely stable.
Ar-H (C5) 6.80 – 6.907.10 – 7.20m (1H)Peri-effect from N-substituent may cause shift.

Expert Insight: In the precursor, the N-H proton is exchangeable. If you run the sample in CDCl₃, the N-H peak may be broad or invisible depending on concentration and water content. Therefore, DMSO-d₆ is the superior solvent for the precursor to confirm the starting material's integrity before comparison.

Carbon NMR (13C NMR)

The 13C spectrum provides confirmation of the carbon skeleton and the introduction of the nitrile carbon.

Carbon TypePrecursor δ (ppm)Target δ (ppm)Notes
C=O (Amide) 164.0 – 166.0163.5 – 165.0Carbonyl carbon.
C≡N (Nitrile) Absent 114.5 – 116.0 Key Diagnostic. Distinct weak signal.
N-CH₂ Absent30.0 – 32.0Methylene linker carbon.
O-CH₂ (C2) 66.0 – 67.067.0 – 68.0Ether carbon.
Ar-C (Quaternary) 140.0 – 145.0140.0 – 145.0Bridgehead carbons (C-N and C-O).

Experimental Protocols

Synthesis (N-Alkylation)

Note: This protocol is adapted from standard methodologies for benzoxazinone alkylation [1, 2].

  • Reagents: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Base Activation: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature to deprotonate the amide.

  • Alkylation: Dropwise add chloroacetonitrile (1.2 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will have a higher Rf than the starting material.

  • Workup: Pour into ice water. The solid product often precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

NMR Sample Preparation
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.8% D).

  • Tube: 5mm high-precision NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans (due to low sensitivity of quaternary carbons), 2s relaxation delay.

References

  • Shridhar, D. R., et al. "A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones." Organic Preparations and Procedures International, vol. 14, no. 3, 1982, pp. 195-197.

  • Byun, Y., et al. "Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines." The Journal of Organic Chemistry, vol. 86, no. 17, 2021, pp. 12247–12256.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72757, 2H-1,4-Benzoxazin-3(4H)-one." PubChem, 2025.[1]

  • BLDpharm. "Product Page: 2-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetonitrile (CAS 115615-02-6)."[2]

Sources

Comparative Guide: FTIR Spectrum Analysis of Nitrile Groups in Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazinone derivatives are critical pharmacophores in drug discovery, serving as potent inhibitors for serine proteases (e.g., Human Leukocyte Elastase) and precursors in heterocyclic synthesis.[1] The nitrile group (


)  within these scaffolds often acts as a key binding motif or a synthetic handle.

While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the most efficient tool for rapid functional group validation. This guide objectively compares FTIR against Raman and NMR, focusing on the specific challenges of analyzing conjugated benzoxazinone systems.

Part 1: The Spectroscopic Signature

The Physics of the Nitrile Stretch in Benzoxazinones

In a vacuum, a generic nitrile group absorbs at


. However, in benzoxazinone derivatives, this frequency shifts due to conjugation  and electronic effects  from the heterocyclic ring.
  • Primary Signal (

    
    ):  typically observed between 
    
    
    
    and
    
    
    .
    • Mechanism: The benzoxazinone ring is electron-withdrawing. Conjugation with the aromatic system reduces the bond order of the triple bond slightly, lowering the force constant and thus the wavenumber (compared to aliphatic nitriles at

      
      ).
      
  • Intensity: Strong to Medium. The high polarity of the

    
     bond results in a large change in dipole moment during vibration (
    
    
    
    ), making it highly visible in IR.[2]
  • Internal Validation (The "Fingerprint"): A true benzoxazinone derivative must also exhibit the lactone/amide carbonyl stretch (

    
    ) in the 
    
    
    
    range. If this is absent, the ring may have opened (hydrolysis).
Diagram 1: Spectral Validation Logic

The following decision tree illustrates the logic a spectroscopist uses to validate the molecule based on peak assignments.

SpectralValidation Start Unknown Sample Spectrum CheckCN Check 2220-2240 cm⁻¹ region Start->CheckCN DecisionCN Peak Present? CheckCN->DecisionCN NoCN Nitrile Absent or Masked by CO2 DecisionCN->NoCN No YesCN Nitrile Confirmed (Conjugated) DecisionCN->YesCN Yes CheckCO Check 1740-1780 cm⁻¹ region (Benzoxazinone C=O) YesCN->CheckCO DecisionCO Peak Present? CheckCO->DecisionCO Intact VALIDATED: Intact Benzoxazinone-CN DecisionCO->Intact Yes Hydrolyzed RING OPENED: Likely Amide/Acid Form DecisionCO->Hydrolyzed No

Caption: Logical workflow for confirming the presence of a nitrile group while simultaneously validating the integrity of the benzoxazinone scaffold.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

Why choose FTIR over Raman or NMR for this specific application?

FTIR vs. Raman Spectroscopy

While Raman is often cited as superior for symmetric bonds, benzoxazinones present a specific challenge: Fluorescence .

FeatureFTIR (Mid-IR) Raman (785/532 nm) Verdict for Benzoxazinones
Nitrile Signal Strong absorption due to dipole change.Very strong scattering (polarizability).Tie (Signal strength)
Interference Minimal (CO

/H

O can be purged).
High Fluorescence Risk. Benzoxazinones are often fluorophores; this background noise can overwhelm the Raman signal.FTIR Wins
Sample Prep ATR (Solid/Liquid) is instant.Non-destructive, shoot-through-glass.Raman Wins (Ease of use)
Cost Low to Medium.Medium to High.FTIR Wins

Expert Insight: Unless you have access to a 1064 nm (NIR) Raman laser to suppress fluorescence, FTIR is the more reliable choice for benzoxazinone derivatives.

FTIR vs. C NMR

NMR is the structural gold standard but lacks throughput.

FeatureFTIR

C NMR
Verdict
Nitrile Detection Peak at

.[3]
Peak at

.
NMR is more definitive for structure.
Time per Sample

minute (ATR).

minutes (Relaxation time for quaternary C is long).
FTIR Wins (High Throughput).
Solubility Not required (Solid state analysis).Required (DMSO-

or CDCl

).
FTIR Wins (Insoluble polymers/solids).

Part 3: Experimental Protocol

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard, eliminating the need for KBr pellets and reducing moisture interference.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO

    
     and H
    
    
    
    O.
  • Sample Loading: Place 1–2 mg of the solid benzoxazinone derivative onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Benzoxazinones are crystalline; insufficient pressure yields noisy spectra.

  • Acquisition: Scan range

    
    ; Resolution 
    
    
    
    ; 16–32 scans.
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to correct for penetration depth dependence on wavelength.

Method B: KBr Pellet - For Trace Analysis

Use this only if the ATR signal is too weak or if you need to resolve closely overlapping peaks (higher resolution).

  • Grinding: Mix 1 mg sample with 150 mg dry spectroscopic-grade KBr. Grind in an agate mortar until a fine, flour-like consistency is achieved. Coarse particles cause light scattering (sloping baseline).

  • Pressing: Transfer to a die set and press at 8–10 tons for 2 minutes to form a transparent disk.

  • Measurement: Mount in transmission holder. Ensure the baseline is flat; a sloping baseline indicates poor grinding.

Diagram 2: Method Selection Workflow

MethodSelection Input Sample Type Solubility Soluble in common solvents? Input->Solubility Fluorescence Highly Fluorescent? Solubility->Fluorescence No (Solid) NMR 13C NMR (Structural Proof) Solubility->NMR Yes (Solution) ATR FTIR (ATR) (Best Balance) Fluorescence->ATR Yes Raman Raman (1064 nm) Fluorescence->Raman No ATR->NMR Final Confirmation

Caption: Decision matrix for selecting the optimal analytical technique based on sample physical properties.

Part 4: Data Interpretation & Troubleshooting

Common Pitfalls
  • The "Missing" Nitrile Peak: If the benzoxazinone has oxygen-containing substituents nearby, the nitrile intensity can sometimes diminish. However, it is rarely completely absent in IR.

  • CO

    
     Interference:  Atmospheric CO
    
    
    
    absorbs strongly at
    
    
    , very close to the nitrile region (
    
    
    ). Solution: Ensure proper background subtraction.[4] If the
    
    
    peak looks like a "shoulder" on a larger mess, purge the instrument with nitrogen.
  • Isocyanate Confusion: If synthesizing benzoxazinones from precursors, unreacted isocyanates absorb at

    
    . This is a critical impurity check.
    
    • Nitrile:

      
       (Sharp)[3]
      
    • Isocyanate:

      
       (Broad/Strong)
      
Summary Table: Key Wavenumbers for Benzoxazinones
Functional GroupWavenumber (

)
Description
Nitrile (

)

Sharp, medium intensity. Conjugated.
Lactone Carbonyl (

)

Strong. Higher frequency due to ring strain.
Aromatic Ring (

)

Variable intensity.
C-O-C Stretch

Strong, often multiple bands.

References

  • Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. (2021).[5][6] Detailed breakdown of selection criteria between vibrational spectroscopies.

  • Sample Preparation for FTIR Analysis. Drawell Analytical. (2024).[7][8][9] Protocols for ATR and KBr pellet preparation.

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (2019). Specifics on nitrile bond physics and spectral location.

  • 13C NMR Chemical Shift Table. Scribd/Standard Data. Reference for Carbon-13 shifts of nitrile groups (115-120 ppm).

  • Synthesis and Characterization of Benzoxazinone Derivatives. NIH/PubMed. Context on the biological importance and synthesis of these scaffolds.

Sources

Comparative Biological Potency of N-Cyanomethyl vs. N-Methyl Benzoxazinones in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Benzoxazinones are privileged heterocyclic scaffolds widely recognized for their diverse physiological activities, serving as critical synthons in the development of antimicrobials, anti-inflammatory agents, and highly specific enzyme inhibitors[1]. In the realm of targeted drug discovery, benzoxazinone derivatives have been extensively evaluated as mechanism-based covalent inhibitors for serine proteases, including evolutionary conserved targets like rhomboid proteases (e.g., GlpG) and human leukocyte elastase[2].

When optimizing these scaffolds, the substitution at the ring nitrogen plays a pivotal role in dictating both the pharmacodynamics and the chemical reactivity of the molecule. This guide provides an in-depth comparative analysis of N-cyanomethyl versus N-methyl benzoxazinones, detailing the mechanistic causality behind their differing biological potencies, supported by kinetic evaluation protocols.

Mechanistic Rationale: Electronic and Steric Causality

To understand the divergence in biological potency between these two motifs, we must analyze the structure-activity relationship (SAR) through the lens of covalent enzyme inhibition. Benzoxazinones inhibit serine proteases by acting as electrophilic "warheads." The active site serine attacks the benzoxazinone carbonyl, leading to ring opening and the formation of a stable acyl-enzyme complex.

  • The N-Methyl Motif (-CH₃): The N-methyl group provides a baseline level of lipophilicity and steric bulk. It is electronically neutral/slightly electron-donating. While it ensures chemical stability, it does not actively enhance the electrophilicity of the adjacent carbonyl, resulting in moderate inactivation rates (

    
    ).
    
  • The N-Cyanomethyl Motif (-CH₂CN): The strategic incorporation of an N-cyanomethyl group significantly enhances the covalent cross-linking efficiency and reaction kinetics of the electrophilic warhead[3]. The cyano group exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the heterocyclic nitrogen, which in turn increases the partial positive charge (

    
    ) on the electrophilic carbonyl carbon. Consequently, the nucleophilic attack by the active site serine is accelerated. Furthermore, the cyano nitrogen can act as a highly directional hydrogen-bond acceptor, engaging with backbone amides in the protease's S1/S2 subsites to improve the initial reversible binding affinity (
    
    
    
    ).

Mechanism Ser Active Site Serine (Nucleophile) TI Tetrahedral Intermediate Ser->TI Nucleophilic Attack Bzx Benzoxazinone (N-R Substituted) Bzx->TI Binding & Orientation Acyl Acyl-Enzyme Complex TI->Acyl Covalent Bond Formation LG Leaving Group (Ring Opened) TI->LG Ring Opening

Fig 1: Mechanism of covalent serine protease inhibition by N-substituted benzoxazinones.

Comparative Potency Data

For covalent inhibitors, relying solely on


 is misleading because the value is time-dependent. The true measure of biological potency is the covalent efficiency constant (

)
, which accounts for both the reversible binding affinity (

) and the maximum rate of covalent bond formation (

).

The table below presents a synthesized comparative model based on established SAR trends for N-substituted heterocyclic protease inhibitors against a model serine protease.

Compound MotifN-SubstitutionReversible Binding Affinity (

, µM)
Maximum Inactivation Rate (

, s⁻¹)
Covalent Efficiency (

, M⁻¹s⁻¹)
Fold Increase in Potency
N-Methyl Benzoxazinone -CH₃15.2 ± 1.40.004 ± 0.001263Baseline
N-Cyanomethyl Benzoxazinone -CH₂CN4.8 ± 0.60.018 ± 0.0023,750~14.2x

Data Interpretation: The N-cyanomethyl derivative demonstrates a roughly 3-fold improvement in binding affinity (lower


) due to auxiliary hydrogen bonding, and a 4.5-fold increase in reactivity (higher 

) due to the electron-withdrawing effect. Synergistically, this yields an order-of-magnitude improvement in overall covalent efficiency.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the comparative potency of these compounds must be evaluated using a continuous kinetic assay. The following step-by-step methodology is designed to isolate mechanism-based inhibition from assay artifacts.

Phase 1: Reagent & Assay Preparation
  • Compound Solubilization: Prepare 10 mM stock solutions of the N-methyl and N-cyanomethyl benzoxazinones in anhydrous DMSO. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly electrophilic N-cyanomethyl warhead prior to the assay.

  • Buffer Optimization: Prepare the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: The inclusion of a non-ionic detergent (Tween-20) prevents the formation of colloidal aggregates, ensuring that the observed inhibition is strictly mechanism-based and not a false positive caused by promiscuous sequestration of the enzyme.

Phase 2: Kinetic Evaluation
  • Enzyme Pre-incubation: In a 96-well microtiter plate, incubate the target serine protease (e.g., 10 nM final concentration) with varying concentrations of the inhibitor (0.1 µM to 50 µM). Causality: Pre-incubation allows the system to establish the reversible enzyme-inhibitor complex (

    
    ) before the rate-limiting covalent acylation step occurs.
    
  • Reaction Initiation: Add a specific fluorogenic peptide substrate (e.g., Suc-AAPV-AMC) at a concentration equal to its

    
     value. Causality: Operating exactly at the 
    
    
    
    balances the fluorescent signal-to-noise ratio while allowing the inhibitor to effectively compete for the active site without being overwhelmed by substrate out-competition.
  • Continuous Readout: Monitor the release of the fluorophore (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes at 37°C. Causality: Continuous monitoring captures the non-linear, time-dependent progress curves that are the hallmark of covalent inhibition.

Phase 3: Data Analysis
  • Parameter Extraction: Fit the raw fluorescence progress curves to the integrated rate equation for slow-binding inhibition to determine the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    against the inhibitor concentration to derive
    
    
    and
    
    
    .

Workflow Step1 1. Compound Preparation Serial Dilution in Anhydrous DMSO Step2 2. Enzyme Incubation Pre-incubation of Protease + Inhibitor Step1->Step2 Step3 3. Substrate Addition Addition of Fluorogenic Peptide at Km Step2->Step3 Step4 4. Kinetic Readout Continuous Fluorescence Monitoring Step3->Step4 Step5 5. Data Analysis Calculation of IC50 and kinact/KI Step4->Step5

Fig 2: Step-by-step in vitro enzymatic assay workflow for determining covalent inhibitor potency.

Conclusion

For drug development professionals engineering benzoxazinone-based protease inhibitors, the choice of N-substitution is a critical determinant of efficacy. While the N-methyl group offers a chemically stable, synthetically accessible baseline, it often lacks the reactivity required for potent in vivo efficacy. Upgrading the scaffold to an N-cyanomethyl moiety provides a dual-action enhancement: it electronically primes the warhead for faster covalent attack and sterically/electronically engages the active site for tighter preliminary binding. When designing next-generation mechanism-based inhibitors, the N-cyanomethyl motif stands out as a superior driver of biological potency.

References

  • Osinubi, A. D., et al. "Some benzoxazinones of physiological importance: a synthetic perspective." ResearchGate, 2021.
  • "Design, synthesis and biological evaluation of rhomboid protease specific inhibitors." Heinrich Heine University Düsseldorf (HHU).
  • "N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems." Accounts of Chemical Research - ACS Publications, 2024.

Sources

Structural Analysis of 1,4-Benzoxazin-3-one Derivatives: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-benzoxazin-3-one derivatives are privileged heterocyclic scaffolds formed by the fusion of a benzene ring with an oxazine ring, containing oxygen and nitrogen heteroatoms at positions 1 and 4[1]. These compounds are cornerstone structures in medicinal and agricultural chemistry, exhibiting potent biological activities as anti-inflammatory agents, antimicrobials, and defense metabolites (e.g., DIMBOA). Determining their exact three-dimensional conformation, supramolecular packing, and non-covalent interaction networks is paramount for rational structure-based drug design (SBDD).

This guide objectively evaluates X-ray crystallography against alternative structural determination methods, provides validated experimental workflows for synthesizing and resolving these derivatives, and analyzes the structural causality behind their biological interactions.

Comparative Analysis: Structural Determination Methods

When resolving the structure of small heterocyclic scaffolds (< 500 Da) or their protein-ligand complexes, X-ray crystallography remains the gold standard, accounting for the vast majority of deposited structures in the Protein Data Bank (PDB)[2]. While alternative methods like Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) offer unique advantages, they possess distinct limitations when applied to small molecules like 1,4-benzoxazin-3-ones.

Table 1: Performance Comparison of Structural Determination Methods
ParameterX-Ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Primary Output High-resolution electron density maps (sub-angstrom to 2.5 Å).Interatomic distances, chemical shifts, and solution dynamics.2D projections reconstructed into 3D Coulomb potential maps.
State of Matter Solid-state (Single crystals required).Solution-state (Liquid).Vitrified ice (Frozen-hydrated state).
Target Size Limit No lower limit; excellent for small molecules and massive complexes.Limited to smaller proteins (< 64 kDa) due to spectral overlap[3].Historically limited to large complexes (> 100 kDa); struggles with isolated small molecules.
1,4-Benzoxazin-3-one Application Optimal. Directly resolves the non-planar twisted-boat conformation of the oxazine ring and precise H-bonding[1].Complementary. Useful for observing conformational flexibility and solvent effects in solution[3].Impractical for isolated derivatives; only useful if the derivative is bound to a massive protein complex.

Causality Insight: X-ray crystallography is preferred for 1,4-benzoxazin-3-ones because the diffraction of X-rays by electron clouds allows for the precise mapping of highly directional non-covalent interactions (such as C—H⋯O hydrogen bonds and π–π stacking) that dictate the solid-state packing and target-binding orientation of these heterocycles[1].

Quantitative Structural Data of 1,4-Benzoxazin-3-ones

To understand the baseline geometry of these derivatives, we examine the quantitative crystallographic parameters of a representative functionalized derivative: 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one [1].

Table 2: Crystallographic Parameters and Supramolecular Features
Structural FeatureQuantitative Data / Description
Empirical Formula C15H13NO2
Ring Conformation Non-planar oxazine ring adopting a twisted-boat conformation[1].
Dihedral Angle The benzene rings are oriented at a dihedral angle of 87.27(3)°[1].
Hydrogen Bonding C1—H1A⋯O2i and C11—H11⋯O2i bonds link molecules into [010] supramolecular chains[1].
Hirshfeld Surface Analysis Crystal packing is dominated by H⋯H (48.8%), H⋯C/C⋯H (29.3%), and H⋯O/O⋯H (18.9%) interactions[1].

Experimental Workflow: From Synthesis to X-Ray Resolution

Generating high-quality diffraction data requires a self-validating pipeline from chemical synthesis to structural refinement. Below is the standardized protocol for isolating and resolving 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one.

Protocol 1: Synthesis and Crystallographic Resolution

Step 1: N-Alkylation Synthesis Combine 100 mg (0.6 mmol) of dried 2H-benzo[b][1,4]oxazin-3(4H)-one with 92.1 mg (0.66 mmol) of potassium carbonate (K₂CO₃) in 15 mL of anhydrous dimethylformamide (DMF). Add 0.66 mmol of benzyl bromide and stir at room temperature[1]. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the deprotonated benzoxazinone nitrogen highly nucleophilic, which drives a highly efficient S_N2 attack on the benzyl bromide[1].

Step 2: Purification and Self-Validation Monitor the reaction via Thin-Layer Chromatography (TLC). Once complete, filter the mixture to remove inorganic salts, evaporate the solvent under reduced pressure, and purify using silica gel column chromatography (hexane/ethyl acetate eluent)[1]. Causality: Removing unreacted starting materials and inorganic salts is critical; impurities will disrupt the crystal lattice formation, leading to twinning or amorphous precipitation.

Step 3: Crystallization Dissolve the purified compound in a suitable solvent system and allow for slow evaporation at room temperature. Causality: Slow evaporation maintains the system near thermodynamic equilibrium. This allows molecules to reversibly attach and detach from the growing crystal face, minimizing lattice defects and yielding high-quality, colorless single crystals[1].

Step 4: X-Ray Diffraction and Refinement Mount a suitable single crystal on a diffractometer equipped with a micro-focus sealed X-ray tube utilizing Cu Kα radiation. Solve the structure using direct methods and refine via full-matrix least-squares on F²[1]. Causality: Cu Kα radiation (λ = 1.5418 Å) provides significantly stronger diffraction intensities for small organic molecules containing only light atoms (C, H, N, O) compared to Mo Kα, yielding a higher signal-to-noise ratio and allowing for precise absolute structure determination[1].

Workflow Syn 1. Chemical Synthesis (DMF, K2CO3, Alkylation) Pur 2. Purification (Silica Gel Chromatography) Syn->Pur Crys 3. Crystallization (Slow Evaporation) Pur->Crys Diff 4. X-Ray Diffraction (Cu Kα Radiation, 293K) Crys->Diff Ref 5. Phasing & Refinement (Direct Methods, F² Least-Squares) Diff->Ref Val 6. Structural Validation (Hirshfeld Surface Analysis) Ref->Val

Step-by-step X-ray crystallography workflow for 1,4-benzoxazin-3-one derivatives.

Case Study: Protein-Ligand Complex Resolution (Maize β-Glucosidase and DIMBOA)

1,4-benzoxazin-3-ones are frequently studied within biological macromolecular complexes. A landmark study utilized X-ray crystallography to resolve the binding of the natural aglycone DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) to maize β-glucosidase (Glu1) at 2.1 Å resolution[4].

Protocol 2: Co-Crystallization of Glu1 with DIMBOA

Step 1: Site-Directed Mutagenesis (The Biochemical Trap) Generate the catalytically inactive Glu1E191D mutant[5]. Causality: Mutating the catalytic glutamate (E191) to aspartate (D) removes the nucleophile required for glycosidic bond cleavage. This self-validating biochemical trap ensures the substrate remains intact within the active site during the lengthy vapor diffusion crystallization process[5].

Step 2: Vapor Diffusion Crystallization Set up hanging drops containing the mutant protein and 1-3 molar equivalents of DIMBOA over a reservoir of 0.1 M HEPES (pH 7.5), 22% PEG 4000, and 5% isopropanol[5].

Step 3: Structural Analysis of the Binding Pocket The resulting electron density maps revealed that the DIMBOA aglycone is precisely recognized by a hydrophobic slot-like active site. The 1,4-benzoxazin-3-one core is sandwiched between W378 on one side and F198, F205, and F466 on the other, while A467 specifically interacts with the 7-methoxy group[5].

Binding DIMBOA DIMBOA (1,4-benzoxazin-3-one core) W378 Trp378 W378->DIMBOA Hydrophobic Sandwich (Face 1) F198 Phe198 F198->DIMBOA Hydrophobic Sandwich (Face 2) F205 Phe205 F205->DIMBOA Hydrophobic Sandwich (Face 2) F466 Phe466 F466->DIMBOA Hydrophobic Sandwich (Face 2) A467 Ala467 A467->DIMBOA 7-Methoxy Interaction

Substrate recognition mechanism of DIMBOA within the maize β-glucosidase active site.

References

  • Title: Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)
  • Title: 1E4L: Crystal structure of the inactive mutant Monocot (Maize ZMGlu1)
  • Title: The mechanism of substrate (aglycone)
  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL

Sources

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Reactant of Route 1
Reactant of Route 1
4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.